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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in preventing

casting defects in Inconel 738 components during their experiments.

Troubleshooting Guides
This section provides detailed answers to specific issues that may be encountered during the

investment casting of Inconel 738.

Issue: Hot Tearing or Solidification Cracking
Q1: My Inconel 738 casting is exhibiting cracks after solidification. What is the cause and how

can I prevent this?

A: This defect is likely hot tearing, which occurs during the final stages of solidification. It is

caused by a combination of thermal stresses and insufficient liquid metal to feed the

interdendritic regions as the casting shrinks.[1][2] In Inconel 738, the segregation of certain

elements can exacerbate this issue.

Root Cause Analysis:

Elemental Segregation: Elements like phosphorus (P) and hafnium (Hf) can segregate to

grain boundaries, lowering the final solidification temperature and promoting the formation of

eutectic pools that are prone to tearing.[2]
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High Thermal Gradients: Rapid or uneven cooling can induce high thermal stresses, pulling

apart the semi-solid dendritic structure.

Inadequate Feeding: If the gating and riser system does not provide a continuous supply of

molten metal to compensate for solidification shrinkage, voids and tears can form.[1]

Mold Restraint: A mold that does not yield to the casting's shrinkage can increase tensile

stresses.

Experimental Protocol for Prevention:

Alloy Composition Control:

Minimize tramp elements like phosphorus.

While hafnium is an industry standard to prevent hot tears, excessive amounts can lead to

segregation. Maintain Hf content within the alloy's specification.[2]

Consider using the low carbon version, Inconel 738LC, which is designed for improved

castability and reduced cracking susceptibility.

Mold and Pouring Temperature Control:

Preheat the ceramic mold to a high temperature to reduce thermal shock and promote

directional solidification. A mold preheat temperature of 1000°C has been used for Inconel

738LC.

Control the pouring temperature to be sufficiently above the liquidus temperature to ensure

good fluidity, but avoid excessive superheat which can increase thermal stresses upon

cooling.

Controlled Cooling:

Implement a controlled cooling rate to minimize thermal gradients and allow stresses to be

accommodated. Slower cooling can provide more time for liquid feeding.

Gating and Riser Design:
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Design the gating system to ensure a smooth, non-turbulent flow of molten metal.

Place risers strategically to feed thicker sections of the casting, which are the last to

solidify. The gate should ideally be located at the thickest section of the casting.

Issue: Porosity in the Casting
Q2: I am observing small voids and holes (porosity) in my Inconel 738 casting. What are the

causes and how can I achieve a denser component?

A: Porosity in castings is primarily caused by trapped gases or solidification shrinkage. These

defects can significantly compromise the mechanical properties of the component.

Root Cause Analysis:

Gas Porosity:

Dissolved Gases: Molten Inconel 738 can absorb gases like hydrogen and nitrogen, which

are then expelled during solidification, forming bubbles.

Trapped Air: Air can be entrapped in the mold cavity during the pouring process, especially

with turbulent metal flow.

Moisture: Moisture in the mold materials can turn into steam upon contact with the molten

metal, leading to gas porosity.

Shrinkage Porosity:

Inadequate Feeding: Similar to hot tearing, if there is not enough liquid metal to

compensate for the volume reduction during solidification, shrinkage cavities will form.

Isolated Hot Spots: Sections of the casting that cool slower than their surroundings can

become isolated from the flow of liquid metal, leading to localized shrinkage porosity.

Experimental Protocol for Prevention:

Melt Practice and Degassing:
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Melt Inconel 738 under a vacuum or in an inert atmosphere (e.g., argon) to prevent gas

absorption.

Utilize degassing techniques to remove dissolved gases from the molten metal before

pouring.

Mold Preparation and Pouring:

Thoroughly dry the ceramic mold to eliminate any moisture.

Optimize the gating system to ensure a laminar flow of metal into the mold cavity,

minimizing turbulence. A well-designed gating system will allow for the complete filling of

the mold.

Control the pouring speed to avoid splashing and air entrapment.

Promote Directional Solidification:

Design the casting and gating system to promote directional solidification, where the

casting solidifies progressively towards the risers. This ensures that the risers can

effectively feed the shrinking sections.

Use chills (materials with high thermal conductivity) in certain areas of the mold to

accelerate cooling and promote directional solidification.

Post-Casting Treatment (Hot Isostatic Pressing - HIP):

For critical applications requiring maximum density, subject the cast component to Hot

Isostatic Pressing (HIP). This process uses high temperature and isostatic gas pressure to

close internal voids.

Data Presentation: Process Parameters for Inconel
738 Casting
The following table summarizes key process parameters for the investment casting of Inconel

738 and similar nickel-based superalloys. Note that optimal parameters can vary depending on

the specific geometry of the component.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Recommended
Value/Range

Purpose

Pouring Temperature
Sufficiently above the liquidus

temperature

Ensures good fluidity to fill the

mold completely.

Mold Preheat Temperature ~1000°C for IN738LC

Reduces thermal shock and

promotes directional

solidification.

Cooling Rate Controlled and often slow

Minimizes thermal stresses

and allows for adequate liquid

feeding.

HIP Temperature 1120-1170°C Closes internal porosity.

HIP Pressure 100-200 MPa Closes internal porosity.

Solution Treatment Temp. 1120-1170°C

Homogenizes the

microstructure and dissolves

unwanted phases.

Aging Treatment Temp. 845°C
Precipitates strengthening

phases.

Experimental Protocols
This section provides a detailed methodology for the investment casting of Inconel 738, aimed

at producing defect-free components.

Protocol for Investment Casting of Inconel 738
Pattern Creation:

Produce a wax pattern of the desired component. This can be done by injecting wax into a

metal die or through 3D printing.

Assembly of the Wax Tree:

Attach the wax pattern(s) to a central wax sprue, along with the gating and riser system.
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Shell Building:

Dip the wax tree into a ceramic slurry.

Cover the wet slurry with a layer of fine ceramic sand (stuccoing).

Repeat the dipping and stuccoing process until the desired shell thickness is achieved.

Allow the ceramic shell to dry completely in a controlled environment.

Dewaxing:

Place the ceramic shell in a furnace or autoclave to melt and remove the wax, leaving a

hollow mold cavity.

Mold Firing:

Heat the ceramic mold to a high temperature (e.g., 1000°C) to burn off any residual wax

and to preheat it for casting.

Melting and Pouring:

Melt the Inconel 738 alloy in a vacuum induction furnace to prevent oxidation and gas

pickup.

Pour the molten metal into the preheated ceramic mold.

Solidification and Cooling:

Allow the casting to cool under controlled conditions.

Shell Removal and Finishing:

Break away the ceramic shell from the casting.

Cut the casting from the gating and riser system.

Perform any necessary finishing operations, such as grinding or sandblasting.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quality Control and Post-Processing:

Inspect the casting for any defects using visual inspection, X-ray, or other non-destructive

testing methods.

If required, perform HIP to eliminate any internal porosity.

Carry out solution and aging heat treatments to achieve the desired mechanical

properties.

Mandatory Visualizations
Troubleshooting Workflow for Casting Defects
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Caption: Troubleshooting workflow for common casting defects in Inconel 738.

Logical Relationship for Preventing Hot Tearing
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Goal: Prevent Hot Tearing
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Caption: Logical relationships for the prevention of hot tearing in Inconel 738.

FAQs
Q3: What is the difference between Inconel 738 and Inconel 738LC?

A: Inconel 738LC is a low-carbon version of Inconel 738. The reduced carbon content in

IN738LC improves its weldability and reduces its susceptibility to hot cracking during casting

and welding, enhancing the overall reliability of cast components.

Q4: Can heat treatment fix casting defects?

A: While heat treatment is essential for achieving the desired mechanical properties in Inconel

738, it cannot fix all casting defects. Solution and aging heat treatments can help to

homogenize the microstructure but will not eliminate macroscopic defects like large shrinkage
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cavities or hot tears. However, Hot Isostatic Pressing (HIP), which is a type of thermal

processing, can be effective in closing internal porosity.

Q5: Is there an ideal pouring speed for Inconel 738?

A: While a specific numerical value for the ideal pouring speed is highly dependent on the

casting geometry and mold design, the general principle is to pour the molten metal at a rate

that is slow enough to prevent turbulence and air entrapment, yet fast enough to completely fill

the mold before solidification begins.

Q6: How does the design of the gating system influence defect formation?

A: The gating system, which includes the sprue, runners, and gates, plays a critical role in

guiding the molten metal into the mold cavity. A well-designed system ensures a smooth, non-

turbulent flow, which helps to prevent gas porosity. Furthermore, by controlling the flow and

solidification, it ensures that all sections of the casting are adequately fed with liquid metal,

thereby preventing shrinkage defects.

Q7: What are some common non-destructive testing (NDT) methods to inspect for casting

defects in Inconel 738?

A: Common NDT methods for detecting defects in Inconel 738 castings include visual

inspection, radiographic testing (X-ray), and penetrant inspection. Visual inspection can identify

surface defects, while radiographic testing is effective for detecting internal defects like porosity

and shrinkage cavities. Penetrant inspection is used to find surface-breaking cracks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Casting of Inconel 738
Components]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669350#preventing-casting-defects-in-inconel-738-
components]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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